

# "Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate solubility and stability"

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## Compound of Interest

**Compound Name:** *Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate*

**Cat. No.:** *B1661988*

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An In-Depth Technical Guide to the Solubility and Stability of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**

## Foreword

**Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** (CAS No. 5744-40-1) is a key heterocyclic building block in modern medicinal and agrochemical research.<sup>[1]</sup> Its pyrazole core is a feature of numerous biologically active molecules, making a thorough understanding of its fundamental physicochemical properties essential for researchers in drug discovery, process development, and formulation science.<sup>[2][3]</sup> This guide provides a comprehensive analysis of the solubility and stability of this compound, moving beyond mere data presentation to explain the underlying chemical principles and provide robust, field-tested protocols for its characterization. The methodologies described herein are designed to be self-validating, ensuring that researchers can confidently assess this molecule's behavior in their specific applications.

## Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the starting point for any rigorous scientific investigation. **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** is an ester derivative of a disubstituted pyrazole ring.<sup>[1]</sup> The presence of the ethyl ester functional group and the aromatic, nitrogen-containing pyrazole core dictates its chemical behavior.

The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.<sup>[4]</sup> This aromatic system confers significant general stability, though it can still participate in reactions like halogenation and nitration.<sup>[2]</sup> The ethyl ester group, conversely, introduces a site susceptible to chemical transformation, most notably hydrolysis.

Table 1: Core Physicochemical Properties of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**

Property	Value	Source(s)
CAS Number	5744-40-1	[1][5][6]
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	[1][6][7]
Molecular Weight	168.19 g/mol	[1][5][6]
Appearance	Colorless to light yellow liquid or solid	[1]
Melting Point	40-42 °C	[8]
Boiling Point	80 °C @ 1 mmHg; 258.8 °C @ 760 mmHg	[7][8]
InChI Key	ZYSGPOXVDOROJU-UHFFFAOYSA-N	[1][6][7]

Note: The physical state (solid vs. liquid) at room temperature can be dependent on purity. The reported melting point range suggests it exists as a solid just below typical ambient temperatures.<sup>[1][8]</sup>

## Solubility Profile: A Predictive and Experimental Approach

Solubility is a critical parameter that influences everything from reaction kinetics in synthetic chemistry to bioavailability in drug development. The structure of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**—containing both polar (ester, pyrazole nitrogens) and non-polar (methyl groups, ethyl chain) regions—suggests a versatile but not universal solubility profile.

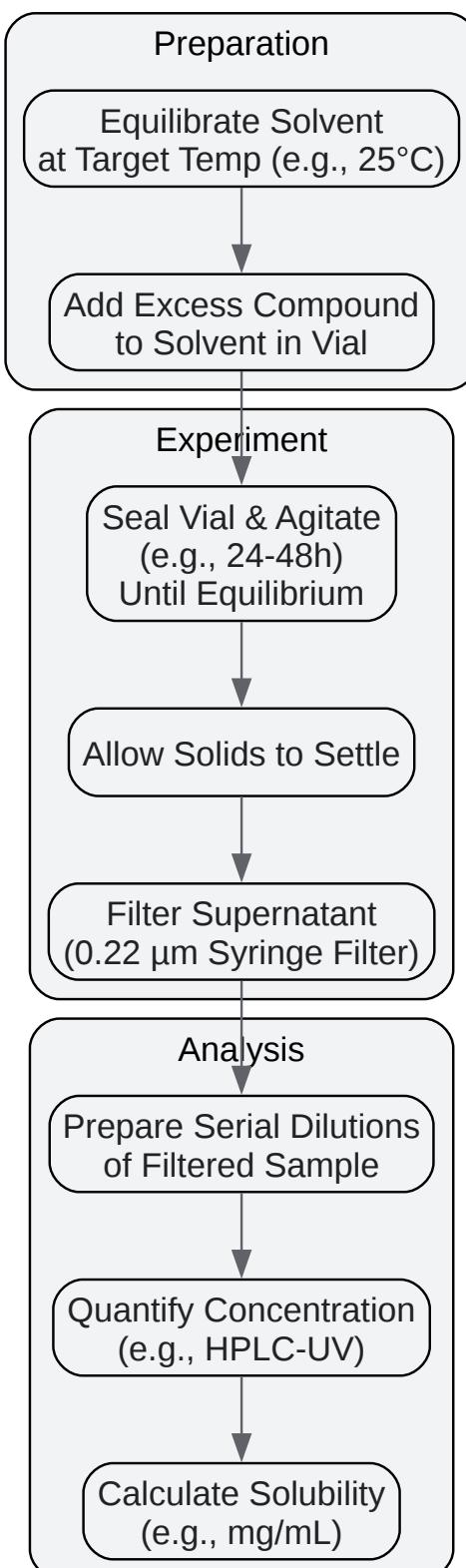
### Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict its solubility:

- **High Solubility Expected:** In common polar aprotic solvents (e.g., DMSO, DMF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) where hydrogen bonding and dipole-dipole interactions can occur. Chlorinated solvents like Dichloromethane (DCM) should also be effective.
- **Moderate to High Solubility Expected:** In non-polar esters and ethers like Ethyl Acetate and THF, due to the compatibility with the ethyl ester group.
- **Low Solubility Expected:** In highly non-polar aliphatic solvents (e.g., Hexane, Heptane) and, critically, in aqueous media. The lack of easily ionizable groups and the presence of hydrophobic methyl substituents limit its miscibility with water.

## Experimental Workflow for Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. The workflow below ensures accuracy and reproducibility.

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Caption: Isothermal Shake-Flask Solubility Workflow.

## Detailed Protocol: Solubility Determination

Objective: To determine the equilibrium solubility of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** in various solvents at a controlled temperature.

### Materials:

- **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate** (purity >95%)
- Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Dichloromethane, Ethyl Acetate, Heptane)
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- 0.22  $\mu$ m PTFE or nylon syringe filters
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with UV detector (See Section 4.0)

### Methodology:

- Preparation: Pre-set the orbital shaker to the desired temperature (e.g.,  $25 \pm 1$  °C).
- Sample Addition: To a series of vials, add a precisely weighed amount of each solvent (e.g., 2 mL).
- Compound Addition: Add an excess of the compound to each vial, ensuring a visible amount of undissolved solid remains. This is crucial for establishing equilibrium.
- Equilibration: Seal the vials tightly and place them in the orbital shaker. Agitate at a constant speed for 24 to 48 hours. A 24-hour time point should be compared to a 48-hour time point to confirm that equilibrium has been reached (i.e., the concentration does not significantly change).

- Sample Collection: Remove vials and allow them to stand undisturbed for at least 1 hour to let solids settle.
- Filtration: Carefully draw the supernatant using a syringe and immediately filter it through a 0.22  $\mu\text{m}$  syringe filter into a clean vial. This step is critical to remove all undissolved particulates.
- Dilution & Analysis: Prepare an accurate dilution of the filtrate with a suitable mobile phase or solvent and quantify the concentration using a validated HPLC-UV method.
- Calculation: Calculate the original concentration in the saturated solution, expressed in mg/mL or mol/L.

Table 2: Expected Solubility Profile of **Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate**

Solvent	Solvent Type	Expected Solubility	Rationale
Water	Polar Protic, Aqueous	Very Low (< 1 mg/mL)	Limited H-bonding capacity, hydrophobic groups
Ethanol	Polar Protic, Organic	High (> 100 mg/mL)	H-bond acceptor, compatible with ester
Methanol	Polar Protic, Organic	High (> 100 mg/mL)	H-bond acceptor, compatible with ester
Acetone	Polar Aprotic	Very High (> 200 mg/mL)	Strong dipole interactions
DMSO	Polar Aprotic	Very High (> 200 mg/mL)	Strong dipole interactions, excellent solvent
Dichloromethane	Chlorinated	Very High (> 200 mg/mL)	Effective for moderately polar compounds
Ethyl Acetate	Ester	Very High (> 200 mg/mL)	"Like dissolves like" principle
Heptane	Non-polar Aliphatic	Very Low (< 1 mg/mL)	Compound is too polar for aliphatic solvents

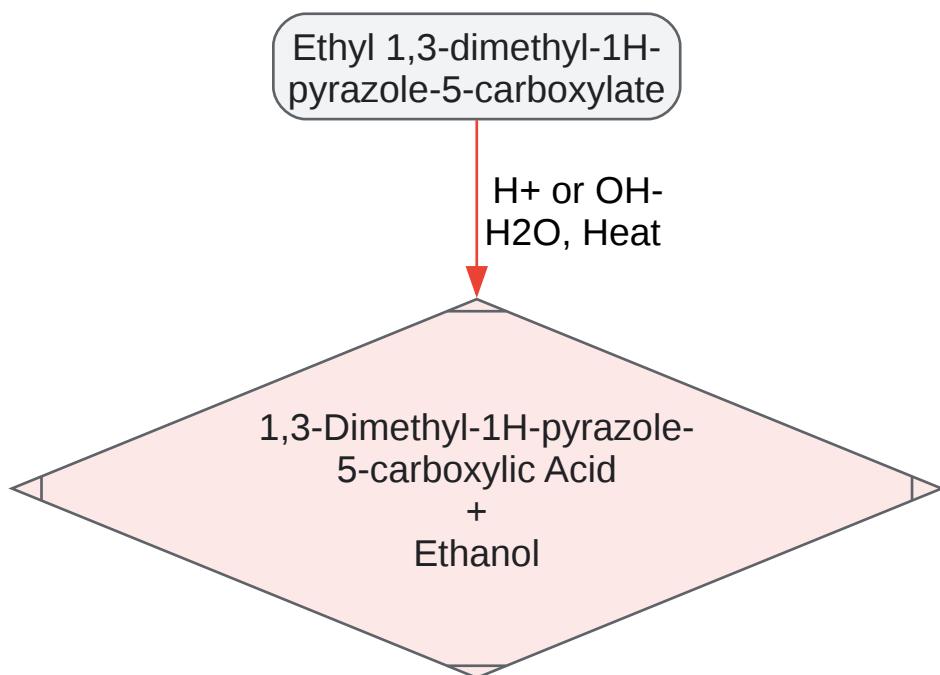
## Stability Profile and Degradation Pathways

Assessing the stability of a molecule is paramount for determining its shelf-life, appropriate storage conditions, and potential liabilities in a formulation. The primary points of instability for this molecule are the ester linkage and, to a lesser extent, the pyrazole ring under harsh conditions.

### Primary Degradation Pathway: Ester Hydrolysis

The most probable degradation pathway under aqueous conditions is the hydrolysis of the ethyl ester to form 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and ethanol. This reaction can be catalyzed by both acid and base.

- Acid-Catalyzed Hydrolysis: Proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
- Base-Catalyzed (Saponification): Involves direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is generally a faster and irreversible process.

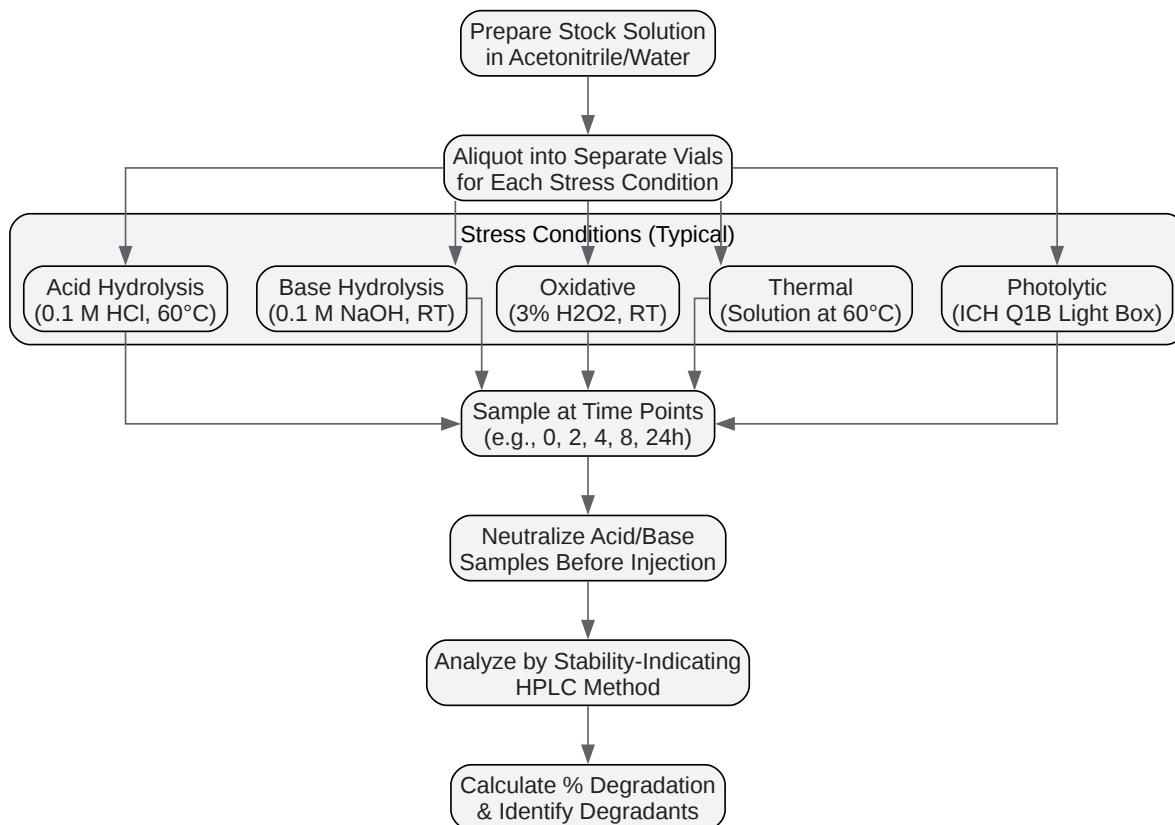


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Caption: Primary Hydrolytic Degradation Pathway.

## Experimental Design for Forced Degradation Studies

Forced degradation (or stress testing) is used to identify likely degradation products and establish the intrinsic stability of a molecule. These studies are a cornerstone of pharmaceutical development.



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